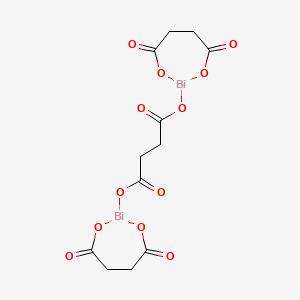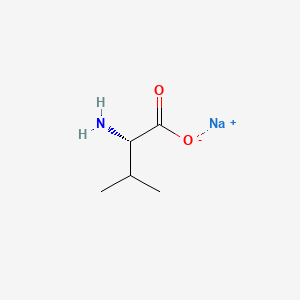
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is a compound that combines the properties of oxalic acid and 1,2,3,4-tetrahydro-2,7-naphthyridine. Oxalic acid is a simple dicarboxylic acid, while 1,2,3,4-tetrahydro-2,7-naphthyridine is a nitrogen-containing heterocyclic compound. This combination results in a compound with unique chemical and physical properties, making it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-tetrahydro-2,7-naphthyridine derivatives typically involves the hydrogenation of naphthyridine compounds. For example, 1,5-naphthyridine derivatives can be efficiently hydrogenated to produce 1,2,3,4-tetrahydro-1,5-naphthyridines with high enantiomeric excess and full conversions . The specific conditions for the synthesis of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine would depend on the starting materials and desired purity of the final product.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale hydrogenation processes using catalysts to ensure high yield and purity. The choice of catalyst, temperature, and pressure conditions are optimized to achieve the desired product efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-tetrahydro-2,7-naphthyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can further reduce the compound to simpler forms.
Substitution: This reaction can replace one functional group with another, modifying the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might produce naphthyridine oxides, while reduction could yield fully saturated naphthyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine involves its interaction with molecular targets and pathways in biological systems. For instance, its derivatives may inhibit specific enzymes or receptors, leading to therapeutic effects. The exact mechanism depends on the specific structure and functional groups present in the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5-Naphthyridine: Another nitrogen-containing heterocycle with similar reactivity and applications.
1,6-Naphthyridine: Known for its biological activities and synthetic versatility.
1,8-Naphthyridine: Used in medicinal chemistry and materials science.
Uniqueness
Oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine is unique due to its combination of oxalic acid and naphthyridine properties, offering a distinct set of chemical and biological activities. This uniqueness makes it valuable for specific applications where other naphthyridine derivatives may not be as effective.
Eigenschaften
Molekularformel |
C10H12N2O4 |
|---|---|
Molekulargewicht |
224.21 g/mol |
IUPAC-Name |
oxalic acid;1,2,3,4-tetrahydro-2,7-naphthyridine |
InChI |
InChI=1S/C8H10N2.C2H2O4/c1-3-9-5-8-6-10-4-2-7(1)8;3-1(4)2(5)6/h1,3,5,10H,2,4,6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
BMJOIJUOAQGWEE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=CN=C2.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)


![Acetamide, N-[2-[(trimethylsilyl)oxy]-1-[[(trimethylsilyl)oxy]methyl]-3,7-heptadecadienyl]-](/img/structure/B13816537.png)





![disodium 2-heptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B13816575.png)

![Adenosine,[8-14C]](/img/structure/B13816584.png)


